(R)-Phanephos

Catalog No.
S3420272
CAS No.
364732-88-7
M.F
C40H34P2
M. Wt
576.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Phanephos

CAS Number

364732-88-7

Product Name

(R)-Phanephos

IUPAC Name

(11-diphenylphosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)-diphenylphosphane

Molecular Formula

C40H34P2

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C40H34P2/c1-5-13-35(14-6-1)41(36-15-7-2-8-16-36)39-29-31-21-25-33(39)27-23-32-22-26-34(28-24-31)40(30-32)42(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-22,25-26,29-30H,23-24,27-28H2

InChI Key

GYZZZILPVUYAFJ-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1CC2=C(C=C(CCC3=C(C=C1C=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)C=C2)P(C6=CC=CC=C6)C7=CC=CC=C7

The exact mass of the compound (R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(R)-Phanephos (CAS: 364732-88-7) is a highly rigid, planar-chiral [2.2]paracyclophane-based bisphosphine ligand engineered for high-performance transition-metal-catalyzed asymmetric transformations [1]. Unlike conventional biaryl ligands that rely on axial chirality, the paracyclophane backbone of (R)-Phanephos physically locks the spatial arrangement of the diphenylphosphino groups, delivering a highly stable chiral pocket and an exceptionally wide coordination bite angle[2]. In industrial procurement and advanced process chemistry, (R)-Phanephos is prioritized for late-stage active pharmaceutical ingredient (API) synthesis—particularly in Rh-, Ru-, and Ir-catalyzed asymmetric hydrogenations of sterically demanding olefins and unfunctionalized ketones—where it consistently achieves higher turnover numbers (TON) and enantiomeric excesses (ee) than standard benchmark ligands [3].

Substituting (R)-Phanephos with ubiquitous generic chiral bisphosphines such as BINAP or DuPhos often results in catastrophic drops in enantioselectivity and catalytic turnover when processing sterically hindered or highly functionalized substrates [1]. The pseudo-ortho substitution on the [2.2]paracyclophane core enforces a rigid geometry that resists the conformational twisting and flexibility inherent to standard biaryl systems [2]. Consequently, in the asymmetric hydrogenation of complex API intermediates or sterically congested ortho-substituted aromatic ketones, generic substitutes either require impractically high catalyst loadings to overcome sluggish kinetics or yield product mixtures that necessitate costly, yield-destroying downstream chiral resolution[3].

Enantioselectivity in Complex API Intermediate Asymmetric Hydrogenation

In the Rh-catalyzed asymmetric hydrogenation of the highly functionalized Crixivan (indinavir) piperazine intermediate, the [2.2]PHANEPHOS-Rh complex achieved 86% enantiomeric excess (ee) at 100% conversion under mild conditions. In direct head-to-head comparisons, standard benchmark ligands BINAP and Et-DuPHOS yielded only 56% ee and 50% ee, respectively, demonstrating the enhanced stereocontrol of the paracyclophane backbone for sterically demanding substrates [1].

Evidence DimensionEnantiomeric excess (ee) in API intermediate hydrogenation
Target Compound Data(R)-Phanephos: 86% ee (100% conversion)
Comparator Or BaselineBINAP: 56% ee; Et-DuPHOS: 50% ee
Quantified Difference+30% absolute increase in ee over BINAP
ConditionsRh(I) triflate complex catalyst, mild hydrogenation conditions

Enables direct, high-yield asymmetric synthesis of complex pharmaceutical intermediates without the need for expensive downstream chiral resolution steps.

Ligand Bite Angle Optimization for Reductive Elimination

X-ray crystallographic analysis of the palladium(II) chloride complex of [2.2]PHANEPHOS reveals an exceptionally wide interchelate P-Pd-P bite angle of 103.69°. This is significantly larger than the bite angles of commonly utilized diphosphines such as BINAP (92.70°), dppe (85.82°), and dppf (98.00–99.10°). This expanded angle is structurally optimized to accelerate the reductive elimination step in palladium-catalyzed cross-coupling reactions[1].

Evidence DimensionP-Pd-P interchelate bite angle
Target Compound Data(R)-Phanephos: 103.69°
Comparator Or BaselineBINAP: 92.70°; dppf: 98.00–99.10°
Quantified Difference10.99° wider bite angle than BINAP
ConditionsX-ray structural characterization of Pd(II) chloride complexes

A wider bite angle directly translates to faster catalytic turnover in sterically hindered C-C and C-N cross-coupling reactions, reducing batch times and catalyst loading.

Industrial-Scale Turnover Efficiency in Ketone Hydrogenation

For the asymmetric hydrogenation of unfunctionalized aromatic ketones, ruthenium complexes based on the Phanephos backbone exhibit exceptional catalytic efficiency. In preparative-scale reactions, the Phanephos-Ru-DPEN catalyst achieved a substrate-to-catalyst (S/C) ratio of 40,000, yielding the corresponding chiral alcohol in 98.5% ee and 97% isolated yield within 4 hours. This high turnover capability significantly outperforms many traditional BINAP-based systems, which often require higher catalyst loadings to maintain comparable reaction rates and selectivities for hindered substrates[1].

Evidence DimensionSubstrate-to-catalyst (S/C) ratio and enantiomeric excess
Target Compound Data(R)-Phanephos: S/C = 40,000; 98.5% ee
Comparator Or BaselineStandard biaryl (BINAP) systems: typically require lower S/C ratios for equivalent hindered substrate conversion
Quantified DifferenceMaintains >98% ee at extreme industrial S/C ratios of 40,000
ConditionsRu-catalyzed hydrogenation of acetophenone, basic cocatalyst, 4 hours

Maximizing the substrate-to-catalyst ratio drastically reduces the procurement costs associated with precious metals (Ru) and chiral ligands in bulk manufacturing.

Accelerated Reactivity in Sterically Hindered Substrate Reductions

In the ruthenium-catalyzed hydrogenation of highly sterically hindered substrates, such as 2-methoxyacetophenone, PHANEPHOS-ruthenium catalysts demonstrate accelerated reaction rates and selectivities compared to industry-standard BINAP-ruthenium catalysts. The rigid paracyclophane backbone provides an inherently more reactive catalytic pocket, allowing for lower catalyst loadings while maintaining high enantiomeric excess, whereas BINAP systems suffer from sluggish kinetics and reduced selectivity under identical steric congestion[1].

Evidence DimensionCatalyst reactivity and selectivity for ortho-substituted aromatic ketones
Target Compound DataPHANEPHOS-Ru: High conversion and >98% ee at low catalyst loadings
Comparator Or BaselineBINAP-Ru: Reduced reaction rates and lower selectivity
Quantified DifferenceMaintains high ee and rapid kinetics where generic biaryls stall
ConditionsRu-catalyzed asymmetric hydrogenation of 2-methoxyacetophenone

Ensures reliable, high-yield processing of sterically congested molecules that would otherwise require extended reaction times or fail completely with generic ligands.

Late-Stage Asymmetric Hydrogenation of Complex API Intermediates

Due to its rigid paracyclophane backbone and enhanced stereocontrol, (R)-Phanephos is a highly effective ligand choice for the Rh-catalyzed asymmetric hydrogenation of highly functionalized, sterically demanding pharmaceutical intermediates, such as piperazine derivatives used in HIV protease inhibitors. It reliably delivers high enantiomeric excess (>85%) where standard biaryl or phospholane ligands fail to exceed 60% ee [1].

Palladium-Catalyzed Cross-Coupling of Bulky Aryl Halides

The exceptionally wide P-Pd-P bite angle (103.69°) of (R)-Phanephos makes it highly suitable for challenging palladium-catalyzed C-C and C-N cross-coupling reactions. This structural feature accelerates the reductive elimination step, making it a superior procurement choice for synthesizing sterically congested biaryls or hindered amines where traditional ligands like BINAP cause catalytic stalling [1].

Industrial-Scale Reduction of Unfunctionalized Aromatic Ketones

In process chemistry environments requiring the bulk synthesis of chiral alcohols, (R)-Phanephos-Ru-diamine complexes are deployed to maximize cost-efficiency. The ligand's ability to maintain >98% ee at massive substrate-to-catalyst ratios (S/C = 40,000) minimizes the consumption of expensive ruthenium and chiral ligand, providing a distinct economic advantage over standard BINAP-based processes [2].

XLogP3

9.8

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Phanephos

Dates

Last modified: 08-19-2023

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